2-Cyclopentyl-1-(4-(4-methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)ethanone
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Overview
Description
2-CYCLOPENTYL-1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE is a complex organic compound with a unique structure that includes a cyclopentyl group, a piperazine ring, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOPENTYL-1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE typically involves multiple steps, including the formation of the piperazine ring and the attachment of the pyrimidine moiety. Common synthetic routes may involve:
Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Attachment of the Pyrimidine Moiety: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Cyclopentyl Group Introduction: The cyclopentyl group can be introduced through alkylation reactions using cyclopentyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-CYCLOPENTYL-1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-CYCLOPENTYL-1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-CYCLOPENTYL-1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-CYCLOPENTYL-1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H31N5O |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-cyclopentyl-1-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C23H31N5O/c1-17-7-9-20(10-8-17)25-21-15-18(2)24-23(26-21)28-13-11-27(12-14-28)22(29)16-19-5-3-4-6-19/h7-10,15,19H,3-6,11-14,16H2,1-2H3,(H,24,25,26) |
InChI Key |
MYSJAJDYNRXYRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)CC4CCCC4 |
Origin of Product |
United States |
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